4-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid
Description
4-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid is an organic compound with the molecular formula C₁₃H₈F₂O₃. It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzoic acid core.
Properties
IUPAC Name |
4-fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-8-2-3-9(13(17)18)10(6-8)7-1-4-12(16)11(15)5-7/h1-6,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRVLCXAQBBTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)F)C(=O)O)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689358 | |
| Record name | 3',5-Difluoro-4'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261927-02-9 | |
| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 3′,5-difluoro-4′-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261927-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',5-Difluoro-4'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzoic acid and 3-fluoro-4-hydroxybenzaldehyde.
Reaction Conditions: The key step involves a Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed coupling of an aryl halide with an arylboronic acid.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to handle larger quantities of material.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Products include 4-fluoro-2-(3-fluoro-4-oxophenyl)benzoic acid.
Reduction: Products include 4-fluoro-2-(3-fluoro-4-hydroxyphenyl)benzyl alcohol.
Substitution: Products vary depending on the nucleophile used, such as 4-fluoro-2-(3-fluoro-4-aminophenyl)benzoic acid.
Scientific Research Applications
4-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid has several applications in scientific research:
Medicine: It serves as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to improved therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks the additional fluorine atom on the benzoic acid ring.
4-Fluoro-3-hydroxybenzoic acid: Similar structure but with different positioning of the hydroxyl and fluorine groups.
(3-Fluoro-4-hydroxyphenyl)boronic acid: Contains a boronic acid group instead of a carboxylic acid group.
Uniqueness
4-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid is unique due to the presence of two fluorine atoms and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these functional groups can lead to distinct properties and applications compared to its similar compounds .
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